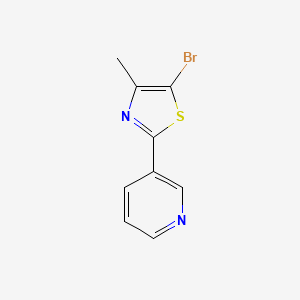

3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine

Descripción

Propiedades

IUPAC Name |

5-bromo-4-methyl-2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXXBKHKCMYBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes.

Actividad Biológica

3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine is a heterocyclic compound notable for its potential biological activities, primarily due to the presence of both pyridine and thiazole moieties. The compound's chemical formula is C9H7BrN2S, indicating that it contains a bromine atom at the 5-position of the thiazole ring and a methyl group at the 4-position. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

This compound combines a pyridine ring and a thiazole ring , both of which are known for their diverse biological activities. The presence of the bromine atom and methyl group introduces unique reactivity patterns that can influence its pharmacological properties.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Analogues of thiazole-pyridine derivatives have shown promising antiproliferative effects against several human cancer cell lines. For instance, compounds derived from thiazole have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and prostate cancer (PC3) cell lines .

- Anticonvulsant Properties : Some thiazole-containing compounds have been evaluated for their anticonvulsant activity. Studies have shown that specific structural modifications enhance their efficacy in models such as the maximal electroshock seizure (MES) test .

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors. For example, certain compounds have been reported to inhibit cyclin-dependent kinase 1 (CDK1), which is crucial for cancer cell proliferation .

Anticancer Activity

A study synthesized several thiazole-pyridine hybrids and tested them against various cancer cell lines. The most active compounds exhibited IC50 values lower than 1 µM, indicating potent antiproliferative activity. Notably, one compound demonstrated better efficacy than standard chemotherapy agents such as 5-fluorouracil .

Anticonvulsant Activity

In another investigation, thiazole-linked analogues were tested for their anticonvulsant properties. Compounds with specific substitutions on the thiazole ring showed significant efficacy in reducing seizure activity in animal models, with median effective doses significantly lower than standard treatments .

Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-N-(5-methylthiazol-2-yl)pyridine | Contains thiazole and pyridine rings | Used in enzyme inhibition studies |

| 3-Bromo-6-methylpyridine | Pyridine ring with a methyl group at the 6-position | Exhibits different reactivity patterns compared to thiazoles |

| 5-Bromo-N-(5-fluoro-thiazolyl)pyridine | Similar structure but with fluorine substitution | Potentially enhanced biological activity due to fluorine |

| 3-Bromo-picolinic acid | Picolinic acid structure with bromine substitution | Known for its chelating properties |

This table illustrates how variations in substituents can influence the chemical reactivity and biological activity of compounds related to this compound.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The presence and position of substituents significantly influence melting points, solubility, and reactivity. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparative Physicochemical Data of Thiazole-Pyridine Derivatives

Key Observations :

- Bromo vs. Fluoro/Sulfonyl : Bromine’s electron-withdrawing nature (compared to fluorine or sulfonyl groups) may reduce solubility but enhance halogen bonding in biological targets. For example, 3e and 3g show higher yields (97% and 90%) than 3f (40%), suggesting bromine’s steric bulk might stabilize intermediates during synthesis .

- Methyl Groups : Methyl substituents (e.g., in 3e and 3g ) increase hydrophobicity, as reflected in their higher melting points (257–261°C) compared to 3f (230°C), which has an N-methyl group instead .

- NH vs. N-Methyl : Compounds with free NH groups (e.g., 3e , 3g ) exhibit IR peaks at ~3290 cm⁻¹, absent in 3f , which may influence hydrogen bonding and crystallinity .

Spectroscopic and Analytical Comparisons

- IR Spectroscopy: Sulfonyl-containing compounds (e.g., 3e, 3f) show characteristic SO₂ stretches at 1345–1350 cm⁻¹, absent in bromo analogs.

- NMR Data : Thiazole C-S carbons resonate at δ 147–148 ppm in 3i and Enamine’s bromo-thiazole compound, consistent with thiazole ring stability. Aromatic protons in pyridine-thiazole hybrids appear at δ 7.2–8.5 ppm, with bromine causing slight deshielding .

- Elemental Analysis : Close agreement between calculated and found values (e.g., 3e : C 61.73% vs. 61.46% calc.) validates purity, though bromine’s higher atomic mass may complicate combustion analysis .

Functional Group Diversity in Related Compounds

- Thiazolidinone Analogs: ’s 5-(4-bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one demonstrates bromine’s role in modulating electronic properties for antimicrobial applications .

Métodos De Preparación

Synthesis via Pyridine-Thiazole Coupling and Bromination

A common synthetic strategy involves:

- Step 1: Preparation of a suitable pyridine derivative, often 3-pyridyl precursors, which can be functionalized at the 2-position.

- Step 2: Construction of the thiazole ring bearing a methyl substituent at the 4-position.

- Step 3: Coupling the thiazole moiety to the pyridine ring at the 2-position of thiazole and the 3-position of pyridine.

- Step 4: Bromination of the thiazole ring at the 5-position to introduce the bromine substituent.

The bromination is typically performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid overbromination or side reactions.

Representative Synthetic Route (from Vulcanchem data)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-methylthiazole intermediate | Cyclization of α-haloketones with thiourea derivatives | Formation of 4-methylthiazole ring |

| 2 | Coupling with 3-bromopyridine or pyridine derivative | Palladium-catalyzed cross-coupling or Ullmann-type reaction | Formation of 3-(4-methylthiazol-2-yl)pyridine |

| 3 | Bromination at 5-position of thiazole ring | NBS or Br2 in suitable solvent (e.g., acetonitrile) | Introduction of bromine at 5-position |

This approach allows for modular synthesis and structural diversification by varying the pyridine or thiazole precursors.

Alternative Approaches from Literature

- Condensation reactions: Some studies report condensation of aminopyridine derivatives with thiazole precursors under reflux in solvents like acetonitrile, followed by purification steps to isolate the desired product with good yields.

- Cyclization strategies: Thiazole rings can be formed via cyclization of α-haloketones with thiourea or related sulfur sources, which then undergo functionalization to attach the pyridine ring.

- Bromination specificity: Selective bromination is achieved by controlling the equivalents of brominating agent and reaction time, often monitored by TLC or NMR to prevent polybromination.

Research Findings and Data Analysis

Yield and Purity

Spectroscopic Characterization

| Technique | Key Observations for this compound |

|---|---|

| FTIR | Characteristic C=N stretch (~1550 cm^-1), C–S stretch (~680 cm^-1), aromatic C–H (~3000 cm^-1) |

| ^1H NMR | Signals corresponding to methyl group on thiazole (~2.3 ppm), aromatic protons of pyridine (7–9 ppm) |

| ^13C NMR | Signals for thiazole carbons, methyl carbon, and pyridine carbons consistent with structure |

| Mass Spec | Molecular ion peak at m/z 255.14, consistent with molecular weight including bromine isotope pattern |

Reaction Conditions Impact

- Solvent choice (acetonitrile, ethanol) and temperature (room temp to reflux) significantly affect the reaction rate and selectivity.

- Use of bases such as potassium carbonate can facilitate cyclization and coupling steps.

- Catalysts like palladium or copper salts may be employed for cross-coupling reactions to attach the pyridine and thiazole rings efficiently.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyridine-Thiazole Coupling + Bromination | Pyridine derivatives, thiazole precursors, NBS/Br2, Pd or Cu catalysts | High selectivity, modular synthesis | Multi-step, requires careful bromination control |

| Condensation and Cyclization | α-Haloketones, thiourea, aminopyridine, reflux in acetonitrile | Straightforward ring formation | Moderate yields, purification needed |

| Cross-Coupling (Ullmann-type) | 2-halopyridine, thiazole derivatives, Cu catalyst, base | Efficient C–N or C–C bond formation | Catalyst sensitivity, requires inert atmosphere |

Q & A

Q. What are the established synthetic routes for 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves coupling a brominated thiazole precursor with a pyridine derivative. For example, cross-coupling reactions (e.g., Suzuki or Stille) are effective for forming the thiazole-pyridine bond. Reaction optimization includes using catalysts like palladium (Pd/C) in inert solvents (DMF, THF) under controlled temperatures. Evidence from related bromothiazole syntheses highlights the importance of coupling agents (e.g., HATU) and bases (e.g., DIPEA) for amidation or sulfonylation steps . For bromo-substituted heterocycles, inert atmospheres and dry solvents are critical to prevent dehalogenation .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions on the thiazole and pyridine rings. Chemical shifts for bromine (deshielding effects) and methyl groups are diagnostic .

- X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELX (for refinement) and ORTEP-III (for visualization) resolves bond lengths, angles, and packing structures. Monoclinic systems (e.g., space group ) are common for similar bromopyridine-thiazole hybrids .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br/Br splitting) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., unit cell parameters) between studies be systematically addressed?

- Methodological Answer : Discrepancies often arise from differences in data collection (e.g., temperature, radiation source) or refinement protocols. To resolve these:

- Standardize Data Collection : Use a fine-focus sealed tube (Cu/Kα) and graphite monochromator, as in , to minimize wavelength variations.

- Refinement Robustness : SHELXL’s robust least-squares refinement handles twinning or disordered solvents, reducing model bias .

- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-(5-Bromopyridin-3-yl)-1,3,4-oxadiazole derivatives) to validate lattice parameters .

Q. What experimental design principles apply to studying this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substrate Design : Prioritize electron-deficient pyridine rings to enhance oxidative addition with Pd catalysts. The bromothiazole moiety acts as a directing group.

- Catalyst Screening : Test Pd(PPh) or PdCl(dppf) with ligands (e.g., SPhos) to improve coupling efficiency.

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation. ’s click-reaction workflow (e.g., azide-alkyne cycloaddition) provides a template for kinetic studies .

Q. How can computational methods predict the compound’s electronic properties and guide functionalization?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.

- Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes), leveraging structural data from XRD .

- Solvent Effects : COSMO-RS simulations assess solvation energies, aiding in solvent selection for reactions .

Data Analysis and Optimization

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Break the structure into pyridine and bromothiazole precursors. Use AI-driven tools (e.g., Reaxys) to identify feasible pathways, avoiding unstable intermediates .

- By-Product Minimization : Employ flow chemistry for precise temperature control and residence time optimization, as seen in industrial-scale protocols .

- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/HO) to isolate the target compound from regioisomers .

Q. How should researchers handle discrepancies in biological activity data across assays?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in triplicate.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine derivatives) to identify critical substituents .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to distinguish assay-specific artifacts from true activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.